molecular formula C23H23FN4O3 B2913237 5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021249-42-2

5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No. B2913237
CAS RN: 1021249-42-2
M. Wt: 422.46
InChI Key: LZCRQFOKAQKZDW-UHFFFAOYSA-N
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Description

The compound “5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) .


Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2 . The structure includes a fluorobenzyl group, a pyridinyl group, and a piperazine carbonyl group .

Scientific Research Applications

FGFR Inhibition

The compound has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In vitro studies showed that 4h inhibited breast cancer cell proliferation (4T1 cells) and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a potential lead compound for further optimization .

Drug Development Prospects

The low molecular weight of compound 4h makes it an appealing lead compound for drug development. Its favorable properties could facilitate subsequent optimization and the design of more potent FGFR inhibitors. Researchers are actively exploring this class of 1H-pyrrolo[2,3-b]pyridine derivatives as potential candidates for cancer therapeutics .

Structure-Based Design

Researchers have utilized a structure-based design strategy, focusing on the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for FGFR inhibition. This approach aims to create novel and concise chemotypes of FGFR inhibitors, building upon the promising scaffold of this compound .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRQFOKAQKZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

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